

An In-depth Technical Guide to (R)-3-Amino-gamma-butyrolactone Hydrochloride

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Compound of Interest

Compound Name:	(R)-3-Amino-gamma-butyrolactone hydrochloride
Cat. No.:	B595552

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral molecule of significant interest in synthetic and medicinal chemistry. As a versatile building block, its stereochemistry plays a crucial role in the synthesis of complex chiral molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. Additionally, it explores the potential biological activities of related aminobutyrolactone derivatives, offering insights for researchers in drug discovery and development.

Molecular Structure and Properties

(R)-3-Amino-gamma-butyrolactone hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-aminodihydrofuran-2(3H)-one. The presence of a chiral center at the C3 position of the gamma-butyrolactone ring is a key structural feature, influencing its chemical reactivity and biological interactions.

The fundamental properties of **(R)-3-Amino-gamma-butyrolactone hydrochloride** are summarized in the table below.

Property	Value	Reference
CAS Number	117752-88-2	[1]
Molecular Formula	C ₄ H ₈ CINO ₂	[1]
Molecular Weight	137.56 g/mol	[1]
Appearance	White to off-white crystalline powder	
Purity	≥98%	[1]
Solubility	Soluble in water	

Synthesis

The synthesis of chiral α -amino- γ -butyrolactone hydrochloride can be achieved from the corresponding chiral amino acid. A common precursor for the (S)-isomer is L-methionine. By analogy, **(R)-3-Amino-gamma-butyrolactone hydrochloride** can be synthesized from D-methionine. A one-pot method has been described for the synthesis of the racemate, which can be adapted using the appropriate chiral starting material.[\[2\]](#)

Experimental Protocol: Synthesis from D-Methionine (Adapted)

This protocol is an adaptation of a patented method for the synthesis of the corresponding (S)-isomer from L-methionine.[\[2\]](#)

Materials:

- D-Methionine
- Dimethyl sulfate
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

- Concentrated Hydrochloric Acid (HCl)
- Methanol (MeOH)
- Water (H₂O)

Procedure:

- **Sulfonium Salt Formation:** In a suitable reaction vessel, dissolve D-methionine in a mixture of water and methanol. Add dimethyl sulfate to the solution and stir at room temperature. Slowly add concentrated sulfuric acid while maintaining the temperature. Continue the reaction for several hours.
- **Hydroxylation:** After the initial reaction, carefully add a base such as sodium bicarbonate or sodium carbonate to the reaction mixture to adjust the pH to alkaline conditions (pH 8-9). This step facilitates the hydroxylation of the intermediate.
- **Acidic Cyclization:** Following the hydroxylation step, add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux to promote the cyclization of the intermediate to form the γ -butyrolactone ring and the corresponding hydrochloride salt.
- **Isolation:** After cooling, the product can be isolated by evaporation of the solvent and subsequent purification techniques such as recrystallization or chromatography.

Logical Workflow for Synthesis:



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Synthesis Workflow Diagram

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **(R)-3-Amino-gamma-butyrolactone hydrochloride**. While a complete set of spectra for this

specific compound is not readily available in the public domain, data for the parent gamma-butyrolactone molecule and related derivatives provide a basis for expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the lactone ring. The proton at the C3 position, adjacent to the amino group, would likely appear as a multiplet. The protons at the C2 and C4 positions would also exhibit characteristic splitting patterns due to coupling with neighboring protons.
- ^{13}C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon (C1) will be the most downfield signal. The chemical shifts of the other carbon atoms will be influenced by their proximity to the oxygen and nitrogen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

Functional Group	Expected Wavenumber (cm^{-1})
N-H stretch (amine salt)	3200-2800 (broad)
C=O stretch (lactone)	~1770
C-O stretch	1250-1050
C-N stretch	1250-1020

Mass Spectrometry (MS)

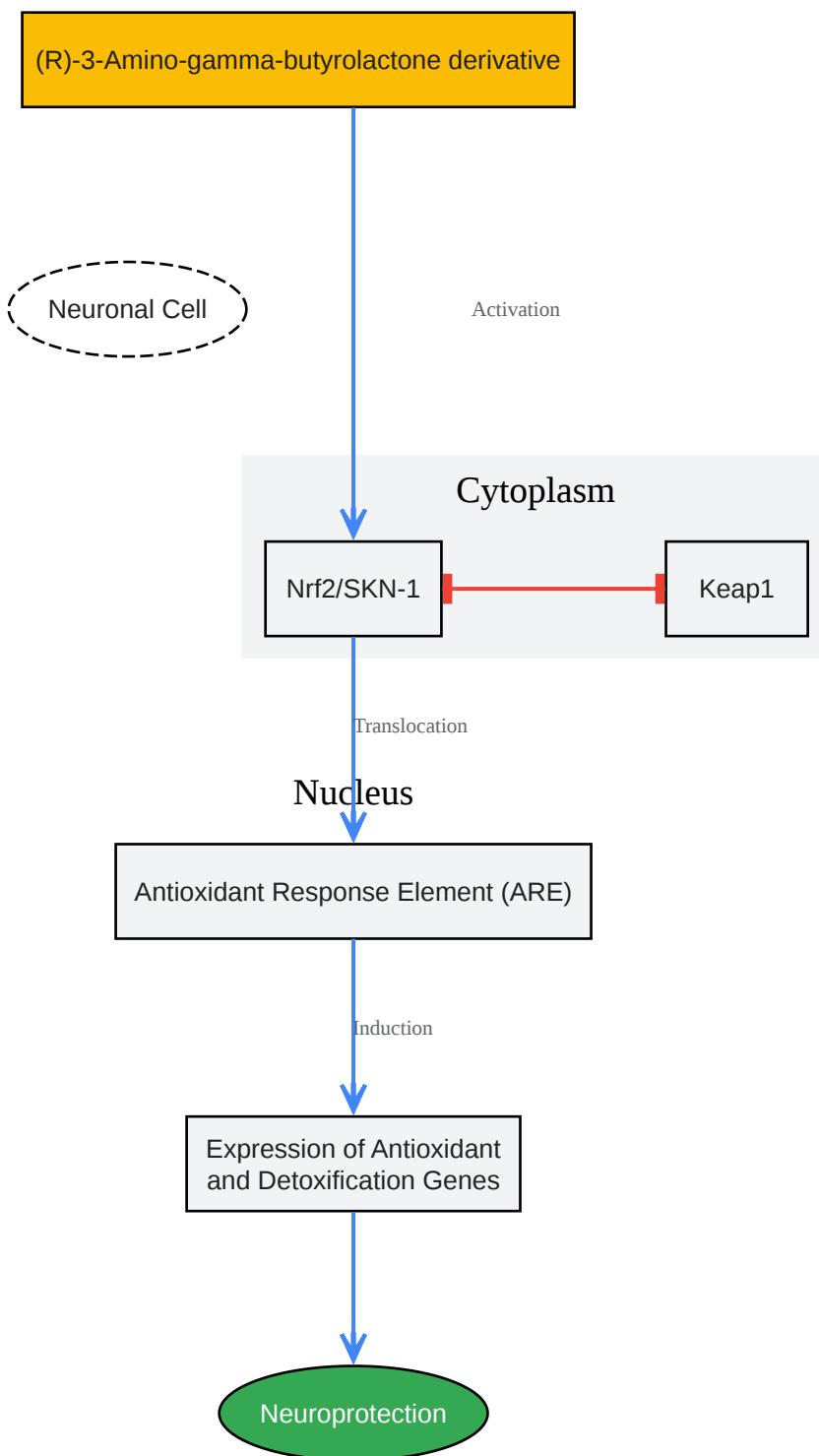
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the free base, the molecular ion peak would be observed at m/z 101.11. Under electrospray ionization (ESI) conditions, the protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 102.12.

Potential Biological Activity and Signaling Pathways

While specific biological data for **(R)-3-Amino-gamma-butyrolactone hydrochloride** is limited, the broader class of butyrolactones exhibits a range of biological activities, including neuroprotective effects. Some butyrolactone derivatives have been shown to exert their neuroprotective effects through the modulation of specific signaling pathways.

One such pathway is the Nrf-2/SKN-1 pathway, which plays a critical role in the cellular defense against oxidative stress. Activation of this pathway leads to the expression of antioxidant and detoxification genes. It is plausible that aminobutyrolactone derivatives could modulate this pathway, thereby protecting neuronal cells from oxidative damage, a key factor in neurodegenerative diseases.

Hypothesized Neuroprotective Signaling Pathway:



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Hypothesized Nrf-2/SKN-1 Pathway Activation

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of **(R)-3-Amino-gamma-butyrolactone hydrochloride** against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

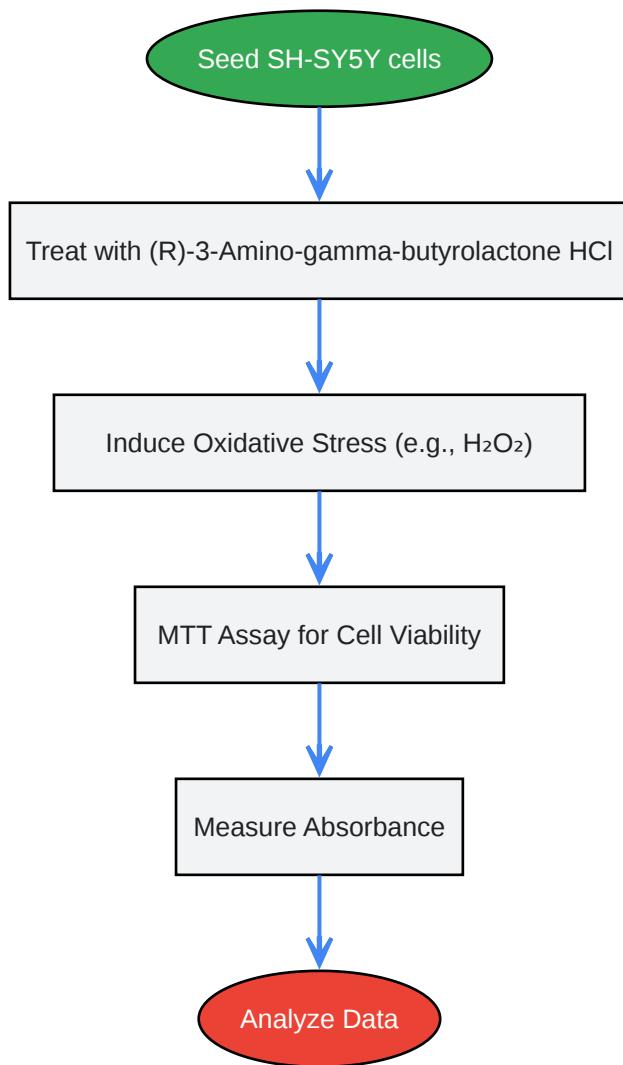
- SH-SY5Y neuroblastoma cell line
- Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
- **(R)-3-Amino-gamma-butyrolactone hydrochloride**
- Oxidative stress-inducing agent (e.g., hydrogen peroxide (H_2O_2) or 6-hydroxydopamine (6-OHDA))
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **(R)-3-Amino-gamma-butyrolactone hydrochloride** for a predetermined pre-incubation period (e.g., 24 hours).
- Induction of Oxidative Stress: After pre-incubation, expose the cells to an oxidative stress-inducing agent (e.g., H_2O_2) for a specific duration.
- Cell Viability Assay (MTT): Following the oxidative stress challenge, remove the medium and add MTT solution to each well. Incubate for a few hours to allow for the formation of formazan crystals.

- Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength using a microplate reader. Calculate cell viability as a percentage relative to the control group (untreated cells).

Experimental Workflow for Neuroprotection Assay:



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In Vitro Neuroprotection Assay Workflow

Conclusion

(R)-3-Amino-gamma-butyrolactone hydrochloride is a valuable chiral building block with potential applications in the development of new therapeutic agents. This guide has provided a detailed overview of its structure, properties, and a plausible synthetic route. While specific

experimental data for this compound is not extensively documented, the information presented here, along with the proposed experimental protocols, serves as a solid foundation for researchers to further investigate its chemical and biological characteristics. Future studies focusing on the detailed spectroscopic analysis and the exploration of its biological activities, particularly its neuroprotective potential, are warranted.

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References

- 1. 117752-88-2 | (R)-3-Amino-gamma-butyrolactone hydrochloride - Moldb [moldb.com]
- 2. CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google Patents [patents.google.com]
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